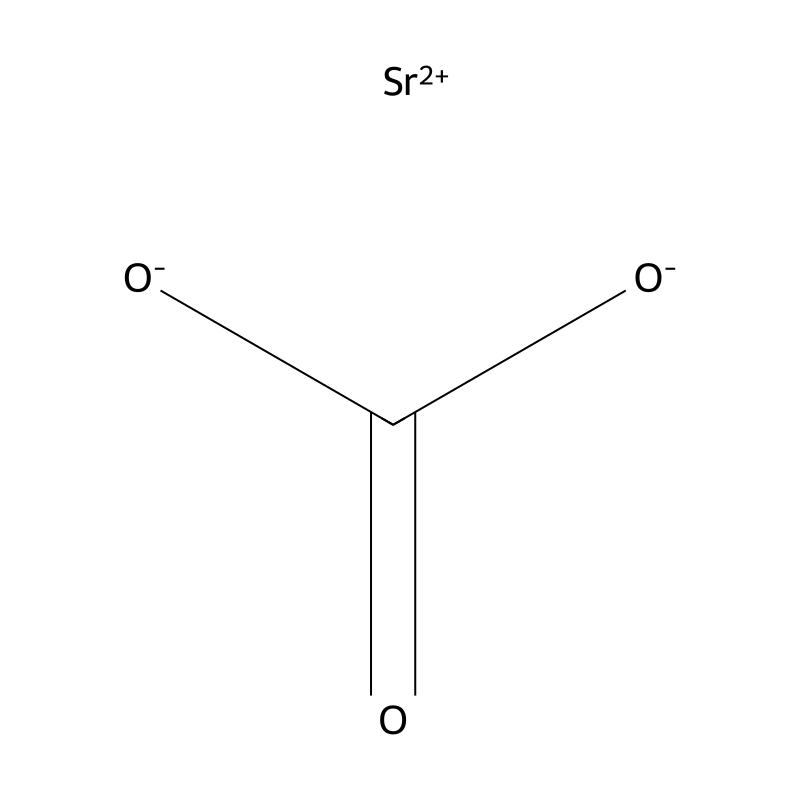Strontium carbonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Sol in ammonium salts
Sol in dilute acids
SOL IN 100,000 PARTS WATER; IN ABOUT 1000 PARTS WATER SATURATED WITH CARBON DIOXIDE.
Soluble in acids, carbonated water, and solutions of ammonium salts
Solubility in water, g/100ml at 18 °C: 0.011 (very poor)
Synonyms
Canonical SMILES
- Mechanism of action: Strontium is thought to stimulate osteoblast activity, the cells responsible for bone formation, while inhibiting osteoclast activity, the cells that break down bone. This could lead to a net gain in bone mass .
Important to note
Current research on strontium carbonate for bone health is ongoing, and long-term effects and optimal dosages are still being investigated.
Strontium Carbonate in Dentin Remineralization Research
Recent research has explored the use of strontium carbonate nanoparticles for treating dental hypersensitivity.
- Potential benefits: Strontium carbonate nanoparticles may offer a two-fold benefit. The carbonate component may promote dentin surface abrasion, allowing for better penetration of minerals, while the strontium component could stimulate the remineralization process. Additionally, these nanoparticles may induce the differentiation of human dental pulp stem cells towards bone-forming cells .
Strontium carbonate (SrCO3) is the carbonate salt of strontium. It appears as a white or grayish odorless powder []. This compound occurs naturally as the mineral strontianite []. Strontium carbonate plays a significant role in various fields of research, including:
- Material science: As a component in glass, ceramics, and pyrotechnics.
- Biomedical research: As a potential bone health supplement and for treating osteoporosis.
- Environmental science: As a tool for studying the behavior of strontium in the environment.
Molecular Structure Analysis
Strontium carbonate crystallizes in the orthorhombic crystal system []. Its structure features strontium (Sr2+) cations coordinated with carbonate (CO32-) anions. Each strontium cation is surrounded by twelve oxygen atoms from six carbonate anions, forming a distorted dodecahedral geometry. This arrangement contributes to the stability of the compound.
Chemical Reactions Analysis
Synthesis
Strontium carbonate can be synthesized through various methods, including:
- Precipitation reaction: Reacting a soluble strontium salt with a soluble carbonate source. For example:
SrCl2 (aq) + Na2CO3 (aq) → SrCO3 (s) + 2 NaCl (aq) []
- Solid-state reaction: Heating a mixture of strontium oxide (SrO) and carbon dioxide (CO2) at high temperatures.
SrO (s) + CO2 (g) → SrCO3 (s)
Decomposition
Strontium carbonate decomposes upon heating to high temperatures, releasing carbon dioxide and forming strontium oxide:
SrCO3 (s) → SrO (s) + CO2 (g) []
Other reactions
Strontium carbonate reacts with acids to form strontium salts and carbon dioxide:
SrCO3 (s) + 2 HCl (aq) → SrCl2 (aq) + CO2 (g) + H2O (l)
Physical And Chemical Properties Analysis
Physical Description
White odorless solid; [Merck Index] Colorless or white odorless hygroscopic solid; [HSDB] White odorless powder; [MSDSonline]
WHITE ODOURLESS POWDER.
Color/Form
Colorless or white rhombic crystalline solid transforming to hexagonal above 926 °C
White orthorhombic crystals
White crystalline powde
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Taste
Density
3.5 g/cm³
Odor
Decomposition
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 402 of 405 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Clomocycline
Strontianite
Methods of Manufacturing
... Celestite ore is crushed, ground, & stored in bins before it is fed to rotary kilns. As ground ore is being conveyed to the kilns, it is mixed with ground coke. In the kilns, the celestite is reduced to strontium sulfide, which is known as black ash. ... The product ... from the kilns is collected in storage bins. Black ash ... is fine-ground in a ball mill & fed to a leacher circuit ... where it is dissolved in water & the muds are separated by counter current decantation. ... The filered product, a saturated soln containing 12-13% strontium sulfide, is sent to an agitation tank where soda ash is added to cause precipitation of strontium carbonate crystals ... After precipitation is complete, slurry is pumped to vacuum drum filters where nearly complete liq-solids separation is accomplished. The liq is dilute sodium sulfide soln, which is concentrated by evaporation. ... The filter cake is 60% strontium carbonate solid. ... Strontium carbonate also precipitates from strontium sulfide soln with carbon dioxide.
General Manufacturing Information
Printing and Related Support Activities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Carbonic acid, strontium salt (1:1): ACTIVE







